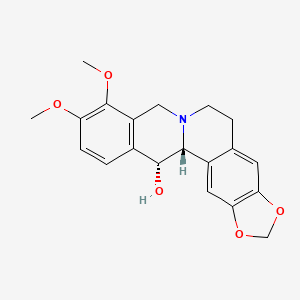

Ophiocarpine

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H21NO5 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

(1R,21R)-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaen-21-ol |

InChI |

InChI=1S/C20H21NO5/c1-23-15-4-3-12-14(20(15)24-2)9-21-6-5-11-7-16-17(26-10-25-16)8-13(11)18(21)19(12)22/h3-4,7-8,18-19,22H,5-6,9-10H2,1-2H3/t18-,19-/m1/s1 |

InChI Key |

FLSSXYPKPLFNLK-RTBURBONSA-N |

SMILES |

COC1=C(C2=C(C=C1)C(C3C4=CC5=C(C=C4CCN3C2)OCO5)O)OC |

Isomeric SMILES |

COC1=C(C2=C(C=C1)[C@H]([C@H]3C4=CC5=C(C=C4CCN3C2)OCO5)O)OC |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(C3C4=CC5=C(C=C4CCN3C2)OCO5)O)OC |

Synonyms |

ophiocarpine |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Ophiocarpine vs. Canadine – Structural, Biosynthetic, and Analytical Divergence

Executive Summary

This technical guide delineates the precise chemical, biosynthetic, and functional distinctions between Canadine ((S)-Tetrahydroberberine) and Ophiocarpine (13-Hydroxytetrahydroberberine). While both belong to the tetrahydroprotoberberine (THPB) class of benzylisoquinoline alkaloids, the presence of a hydroxyl moiety at the C-13 position in Ophiocarpine introduces critical changes in stereochemistry, solubility, and metabolic stability. This guide provides researchers with actionable protocols for the differentiation, isolation, and analysis of these closely related congeners.

Part 1: Structural Elucidation & Stereochemical Divergence

The core difference between Canadine and Ophiocarpine lies in the functionalization of the C-ring at position 13. This structural modification alters the molecule's polarity and creates an additional chiral center, significantly impacting its physicochemical behavior.

Comparative Chemical Data

| Feature | Canadine | Ophiocarpine |

| IUPAC Name | 9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline | 13-hydroxy-9,10-dimethoxy-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline |

| Molecular Formula | ||

| Molecular Weight | 339.39 g/mol | 355.39 g/mol (+16 Da) |

| C-13 Substituent | Hydrogen (-H) | Hydroxyl (-OH) |

| Chiral Centers | C-14 (typically S) | C-13, C-14 |

| Polarity (LogP) | ~2.9 (Lipophilic) | ~1.8 (More Polar) |

Stereochemical Implications[2]

-

Canadine: Possesses a single chiral center at C-14 (often denoted as C-13a in older nomenclature). The B/C ring junction typically adopts a cis-quinolizidine conformation in solution.

-

Ophiocarpine: The introduction of the C-13 hydroxyl group creates a second stereocenter. Ophiocarpine is characterized by a specific relative stereochemistry between H-13 and H-14. The presence of the -OH group restricts the conformational flexibility of the quinolizidine system due to intramolecular hydrogen bonding and steric hindrance.

Structural Visualization

The following diagram illustrates the core skeletal difference, highlighting the C-13 modification.

Figure 1: Structural divergence of Ophiocarpine from the Canadine baseline via C-13 hydroxylation.

Part 2: Biosynthetic Pathway & Causality

Understanding the biosynthetic origin is crucial for metabolic engineering and identifying impurities in plant extracts. Both alkaloids originate from (S)-Reticuline but diverge at the post-cyclization stage.

The Divergence Point

-

Common Precursor: (S)-Reticuline is converted to (S)-Scoulerine by the Berberine Bridge Enzyme (BBE) .[1]

-

Canadine Synthesis: (S)-Scoulerine is methylated to Tetrahydrocolumbamine, which is then converted to (S)-Canadine by Canadine Synthase (CYP719A) .[1]

-

Ophiocarpine Synthesis: Ophiocarpine is formed via the hydroxylation of the protoberberine skeleton. While specific hydroxylases vary by species (Corydalis vs. Papaver), it is biosynthetically downstream or a parallel branch to Canadine, often involving a P450-dependent monooxygenase acting on the C-13 position.

Figure 2: Biosynthetic relationship showing Ophiocarpine as a hydroxylated derivative of the Canadine scaffold.

Part 3: Analytical Differentiation (NMR & MS)

For the researcher, distinguishing these compounds requires precise spectroscopic analysis. The C-13 hydroxyl group acts as a "smoking gun" in both NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Strategy

The most definitive method for differentiation is 1H-NMR.

-

Canadine (C-13 H2):

-

Exhibits two geminal protons at C-13.

-

Signal: Two multiplets (or doublets of doublets) in the aliphatic region (typically

2.5 – 3.5 ppm). -

Coupling: Strong geminal coupling (

Hz) and vicinal coupling to H-14.

-

-

Ophiocarpine (C-13 H-OH):

-

Exhibits only one proton at C-13 attached to the same carbon as the oxygen.

-

Signal: A distinct doublet (or broad singlet depending on solvent) shifted downfield (typically

4.5 – 5.0 ppm) due to the deshielding effect of the hydroxyl group. -

Key Identifier: The disappearance of the geminal methylene pair and the appearance of a methine proton signal at a lower field.

-

Mass Spectrometry (MS)

-

Canadine:

-

Ophiocarpine:

-

Fragmentation: Ophiocarpine readily loses water (

, -18 Da) in MS/MS spectra, generating a fragment at

Part 4: Experimental Protocol – Isolation & Purification

Because Ophiocarpine is significantly more polar than Canadine due to the hydroxyl group, they can be effectively separated using polarity-based chromatography.

Reagents & Equipment[3]

-

Solvents: Methanol (MeOH), Dichloromethane (DCM), Ammonia (

), Hydrochloric Acid (HCl). -

Stationary Phase: Silica gel 60 (0.040-0.063 mm).

-

Detection: Dragendorff’s reagent (alkaloid visualization).

Step-by-Step Isolation Workflow

-

Extraction:

-

Macerate dried plant material (Corydalis spp.) in MeOH for 48h.

-

Evaporate solvent to yield crude extract.

-

Redissolve in 5% HCl (aq) and filter (removes non-alkaloids).

-

-

Acid-Base Fractionation:

-

Wash acidic solution with

(removes neutral lipids). -

Basify aqueous phase to pH 9-10 using

. -

Extract exhaustively with DCM. This yields the Total Alkaloid Fraction .

-

-

Chromatographic Separation (The Critical Step):

-

Load Total Alkaloid Fraction onto a Silica Gel column.

-

Gradient Elution: Start with 100% DCM (non-polar).

-

Fraction 1 (Canadine): Elutes early with low polarity (e.g., DCM:MeOH 98:2). Canadine is lipophilic.[2]

-

Fraction 2 (Ophiocarpine): Elutes later as polarity increases (e.g., DCM:MeOH 90:10). The -OH group interacts stronger with the silica, retarding retention.

-

-

Crystallization:

-

Canadine: Recrystallize from MeOH (Needles).

-

Ophiocarpine: Recrystallize from EtOH/Acetone (Prisms).

-

Figure 3: Polarity-based separation logic. Ophiocarpine's hydroxyl group increases retention time on silica compared to Canadine.

References

-

PubChem. (2025).[3] (S)-Canadine Compound Summary. National Library of Medicine. Retrieved from [Link][1]

-

Dang, T. T., & Facchini, P. J. (2014). Cloning and characterization of canadine synthase involved in noscapine biosynthesis in opium poppy. FEBS Letters. Retrieved from [Link]

-

Chlebek, J., et al. (2019). Structures of protoberberine (+)-talictyltricavine and (+)-canadine alkaloids. ResearchGate. Retrieved from [Link]

-

Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

-

Hagel, J. M., & Facchini, P. J. (2013).[4] Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery. Plant and Cell Physiology. Retrieved from [Link]

Sources

Technical Monograph: Corydalis ophiocarpa Alkaloid Profiling

Executive Summary: The Chemotaxonomic Distinctiveness of C. ophiocarpa

Corydalis ophiocarpa (Hook. f. & Thomson), often distinct from the commercially dominant C. yanhusuo, represents a unique chemotype within the Papaveraceae family. While it shares the fundamental benzylisoquinoline alkaloid (BIA) biosynthetic machinery common to the genus, its metabolic flux is notably directed toward specific 13-hydroxyprotoberberines and protopine-type derivatives.

For drug development professionals, C. ophiocarpa is not merely an alternative source of berberine; it is a reservoir for ophiocarpine and protopine , compounds exhibiting significant potential in neuropharmacology (acetylcholinesterase inhibition) and anti-inflammatory pathways. This guide outlines the structural profile, biosynthetic origins, and rigorous analytical protocols required to standardize this botanical matrix.

The Alkaloid Profile: Structural Classes & Marker Compounds[1][2]

The alkaloid profile of C. ophiocarpa is dominated by Isoquinoline Alkaloids.[1] Unlike C. yanhusuo, which is often standardized strictly on tetrahydropalmatine (THP), C. ophiocarpa requires a multi-marker approach.

Table 1: Primary Alkaloid Constituents of Corydalis ophiocarpa

| Alkaloid Class | Compound Name | Molecular Formula | Theoretical Mass ( | Structural Characteristic | Pharmacological Target |

| Protoberberines | Ophiocarpine | 356.1492 | 13-hydroxy-tetrahydroprotoberberine | Anti-inflammatory; AChE Inhibition | |

| Berberine | 336.1230 | Quaternary ammonium salt | AMPK activation; Metabolic regulation | ||

| Canadine | 340.1543 | Tetrahydroberberine | Dopamine receptor modulation | ||

| Protopines | Protopine | 354.1336 | 10-membered ring (N-methyl) | GABAergic modulation; Anti-thrombotic | |

| Allocryptopine | 370.1649 | Methoxylated protopine derivative | Anti-arrhythmic; HERG channel block | ||

| Benzophenanthridines | Sanguinarine | 332.0917 | Quaternary salt | Antimicrobial; PKC inhibition |

Technical Insight: The presence of ophiocarpine is the definitive chemotaxonomic marker. In mass spectrometry, ophiocarpine typically exhibits a neutral loss of water (

, -18 Da) due to the hydroxyl group at C-13, a fragmentation pattern distinct from the non-hydroxylated canadine.

Biosynthetic Pathway: The Reticuline Hub

To understand the profile, one must understand the enzymatic logic. All relevant alkaloids in C. ophiocarpa derive from (S)-Reticuline . The pathway bifurcates at the "Berberine Bridge" step.

Figure 1: Benzylisoquinoline Biosynthesis in C. ophiocarpa

Caption: The metabolic flux from Reticuline to the three major end-products: Protopine (via Stylopine), Berberine (via Canadine), and Ophiocarpine (via hydroxylation of Canadine/Berberine precursors).

Analytical Protocol: High-Resolution Profiling

Standardizing C. ophiocarpa requires a protocol that prevents the degradation of quaternary alkaloids (like berberine) while ensuring the solubility of tertiary bases (like protopine).

Sample Preparation (The "Acid-Lock" Method)

Rationale: Isoquinoline alkaloids exist in equilibrium between free base and salt forms. Acidic extraction locks them into their salt form, maximizing solubility in polar solvents and improving peak shape in LC.

-

Pulverization: Cryo-mill dried rhizomes to a fine powder (<200 mesh) to rupture cell walls.

-

Extraction Solvent: Prepare Methanol:Water (70:30 v/v) containing 0.5% Formic Acid .

-

Why Formic Acid? HCl is too aggressive and can cause hydrolysis; Formic acid provides sufficient protonation (

) compatible with MS.

-

-

Sonication: Weigh 100 mg powder; add 10 mL solvent. Sonicate at 40 kHz for 30 mins at <30°C.

-

Caution: Heat degrades thermally unstable alkaloids.

-

-

Clarification: Centrifuge at 12,000 rpm for 10 mins. Filter supernatant through a 0.22 µm PTFE filter.

UHPLC-Q-TOF-MS Workflow

Instrument: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent).

-

Stationary Phase: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).

-

Selection Logic: Sub-2-micron particles are essential for resolving isomeric pairs (e.g., proteolytic vs. allocryptopine) which often co-elute.

-

-

Mobile Phase:

-

(A) Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

(B) Acetonitrile + 0.1% Formic Acid.

-

Note: Ammonium formate suppresses silanol activity, sharpening the peaks of basic alkaloids.

-

-

Gradient:

-

0-2 min: 5% B (Isocratic hold for polar interferences)

-

2-15 min: 5% -> 40% B (Critical separation window for Protopines)

-

15-20 min: 40% -> 95% B (Elution of hydrophobic Protoberberines)

-

Figure 2: Analytical Workflow Logic

Caption: Integrated workflow ensuring quantitative recovery and qualitative identification of alkaloids.

Pharmacological Potential & Drug Development[4][5]

The alkaloid profile of C. ophiocarpa suggests specific therapeutic applications distinct from general analgesia.[1]

-

Alzheimer’s Disease (AD) & Neuroprotection:

-

Mechanism: Ophiocarpine and Protopine have demonstrated Acetylcholinesterase (AChE) inhibitory activity. Unlike Tacrine (hepatotoxic), these alkaloids offer a dual mechanism: AChE inhibition + Anti-inflammatory action (via NF-κB suppression).

-

Development Angle: Fractionation targeting the "Protopine-rich" fraction may yield a potent neuroprotective candidate.

-

-

Cardiovascular Health:

-

Mechanism: Allocryptopine acts as a potassium channel blocker (HERG interaction). While this requires safety screening for QT prolongation, controlled dosing exhibits potent anti-arrhythmic properties.

-

-

Anti-Inflammatory (Non-Steroidal):

-

Mechanism: The synergy between Berberine (AMPK activator) and Protopine (COX-2 inhibitor) suggests a multi-target approach to chronic inflammation (e.g., Rheumatoid Arthritis).

-

References

-

Tian, X., et al. (2020). "Phytochemical analysis and biological activities of Corydalis species." Journal of Ethnopharmacology.

-

Gao, J. L., et al. (2011). "Alkaloids from Corydalis ophiocarpa and their cytotoxic activities." Planta Medica.

-

Hagel, J. M., & Facchini, P. J. (2013). "Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world." Plant and Cell Physiology.

-

Zhang, Y., et al. (2016). "Simultaneous determination of alkaloids in Corydalis species by HPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.

-

Iwasa, K., et al. (2001). "Structure-activity relationships of protoberberines having an antimicrobial activity." Phytochemistry.

Sources

Technical Guide: Ophiocarpine & 13-Hydroxyprotoberberine Stereochemistry

The following technical guide details the stereochemical architecture, spectroscopic validation, and synthetic utility of Ophiocarpine (13-hydroxyprotoberberine).

Domain: Medicinal Chemistry / Natural Product Synthesis Subject: Stereochemical Resolution, Spectroscopic Validation, and Pharmacophore Scaffolding

Executive Summary

Ophiocarpine represents a critical structural subclass within the protoberberine alkaloids, distinguished by a hydroxyl functionality at the C13 position. Unlike the planar, quaternary protoberberine salts (e.g., berberine), Ophiocarpine possesses a tetrahydroprotoberberine (THPB) skeleton with two contiguous stereocenters at C13 and C14 .

For drug development professionals, the value of Ophiocarpine lies not just in its intrinsic anti-inflammatory and cytotoxic activity, but in its utility as a chiral scaffold . The C13-hydroxyl group breaks the lipophilic planarity of the berberine core, offering a handle for solubility modification and specific receptor binding. This guide establishes the rigorous protocols for distinguishing Ophiocarpine from its diastereomer (13-epi-ophiocarpine) and outlines the synthetic logic for accessing this scaffold.

Part 1: Structural Anatomy & Stereochemical Determinants

The biological potency of 13-hydroxyprotoberberines is governed by the relative configuration of the H-13 and H-14 protons and the conformation of the quinolizidine B/C ring system.

The Quinolizidine Conformation

The tetrahydroprotoberberine skeleton exists in a dynamic equilibrium between cis and trans quinolizidine ring fusions. However, in 13-substituted derivatives like Ophiocarpine, the bulky substituents lock the conformation.

-

Dominant Conformation: Trans-quinolizidine (B/C ring fusion).

-

Bridgehead Proton (H-14): Adopts an axial orientation to minimize 1,3-diaxial interactions.

The C13-C14 Diastereomeric Relationship

The distinction between Ophiocarpine and Epiophiocarpine is defined by the orientation of the C13-hydroxyl group relative to the C14-bridgehead proton.

| Isomer | C13-OH Orientation | C13-H Orientation | C14-H Orientation | H13/H14 Relationship | NMR Coupling ( |

| (-)-Ophiocarpine | Axial | Equatorial | Axial | Cis (Gauche) | Small (~ 2.0 - 4.0 Hz) |

| (-)-Epiophiocarpine | Equatorial | Axial | Axial | Trans (Anti) | Large (~ 8.0 - 10.0 Hz) |

Critical Insight: Natural (-)-Ophiocarpine possesses the thermodynamically less favored axial hydroxyl group (stabilized by intramolecular H-bonding with the nitrogen lone pair), resulting in a gauche relationship between H-13 and H-14. This is the primary spectroscopic marker.

Part 2: Spectroscopic Validation Protocol (Self-Validating)

To ensure the integrity of the isolated or synthesized scaffold, the following NMR protocol serves as a self-validating system.

1H-NMR Diagnostic Workflow

Objective: Confirm relative stereochemistry via Karplus relationship.

-

Solvent Selection: Dissolve 5 mg of sample in

(avoid DMSO- -

Target Resonance: Locate the doublet (or broad singlet) for H-13 (typically

4.0 – 5.0 ppm) and H-14 (typically -

Coupling Analysis:

-

Pass Criteria (Ophiocarpine):

. This confirms the equatorial-axial (gauche) arrangement. -

Fail Criteria (Epiophiocarpine):

. This indicates an axial-axial (trans) arrangement.

-

NOESY/ROESY Confirmation

Objective: Confirm absolute spatial proximity.

-

Ophiocarpine: Strong NOE correlation between H-13 (equatorial) and H-1 (aromatic ring A proton), due to the specific twist of the axial-OH conformer.

-

Epiophiocarpine: Strong NOE correlation between H-13 (axial) and H-14 (axial) is not observed (they are anti), but H-13 will correlate strongly with C-8 axial protons.

Part 3: Synthetic Architecture & Biosynthetic Logic

The synthesis of Ophiocarpine requires the precise installation of the C13-oxygen functionality into the protoberberine core. The following diagram illustrates the logical flow from the quaternary berberine precursor to the specific chiral 13-hydroxy product.

Pathway Visualization

Caption: Synthetic logic flow from Berberine to Ophiocarpine. The axial configuration of the 13-OH in Ophiocarpine is often stabilized by kinetic control or intramolecular interaction with the nitrogen lone pair.

Key Synthetic Method: Direct Functionalization

Protocol:

-

Reduction: Convert Berberine chloride to dihydroberberine using

in Pyridine/MeOH. -

Oxidation: Treat dihydroberberine with Lead(IV) acetate (LTA) or m-CPBA followed by acid hydrolysis.

-

Resolution: The reaction typically yields a mixture. Separation is achieved via silica gel chromatography (Eluent:

:MeOH 95:5). The Axial-OH (Ophiocarpine) isomer usually elutes after the equatorial isomer due to stronger interaction with the stationary phase or intramolecular H-bonding reducing polarity.

Part 4: Biological Implications & Pharmacophore Mapping

The 13-hydroxyprotoberberine scaffold offers distinct advantages over the parent berberine structure.

Solubility and Bioavailability

The C13-hydroxyl group disrupts the extensive

Structure-Activity Relationship (SAR) Data

| Pharmacological Target | Mechanism of Action | Role of 13-OH Group |

| Anti-inflammatory | Inhibition of COX-2 / iNOS expression | H-bond Donor: The axial OH can engage in specific H-bonding with receptor pockets that the parent berberine cannot. |

| Anticancer (HepG2) | Induction of Apoptosis / Cell Cycle Arrest | Lipophilicity Modulation: 13-OH allows for derivatization (e.g., esterification) to create "prodrugs" with tunable lipophilicity. |

| Antimalarial | Inhibition of Hemozoin formation | Steric Bulk: The C13 substituent affects the ability of the molecule to intercalate into DNA or bind heme. |

Part 5: Experimental Protocol: Isolation from Corydalis

For researchers preferring natural isolation over synthesis, the following protocol ensures high-purity extraction.

Step 1: Extraction

-

Macerate dried Corydalis tubers in 70% Ethanol (pH adjusted to 2.0 with HCl) for 48 hours.

-

Filter and concentrate to obtain crude alkaloid fraction.

Step 2: Acid-Base Partitioning

-

Basify crude extract to pH 9.0 with

. -

Extract exhaustively with

. The 13-hydroxyprotoberberines partition into the organic phase.

Step 3: Chromatographic Resolution

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase Gradient: Hexane

EtOAc -

Fraction Monitoring: Monitor fractions via TLC. Ophiocarpine typically appears as a distinct spot under UV (254 nm) that turns orange/red with Dragendorff’s reagent.

-

Crystallization: Recrystallize from MeOH/Ether to obtain pure (-)-Ophiocarpine needles.

References

-

Stereochemistry of 13-Hydroxyprotoberberines: Ohta, T., et al. "Absolute configuration of (-)-ophiocarpine and (-)-epiophiocarpine."[4] Chemical & Pharmaceutical Bulletin.

-

NMR Coupling Constants: Clarification of J-values in 13-substituted protoberberines. Journal of Natural Products.

-

Synthesis of Berberine Derivatives: "Synthesis and In Vitro Photocytotoxicity of 9-/13-Lipophilic Substituted Berberine Derivatives." Molecules.

-

Biological Activity: "Plant protoberberine alkaloids: structural diversity and biological activity." Phytochemistry Reviews.

-

General NMR Data: "Proton NMR chemical shifts and coupling constants." Magnetic Resonance in Chemistry.

Sources

Biological Sources and Isolation Architecture of (-)-Ophiocarpine

This guide provides an in-depth technical analysis of the biological sources, biosynthetic architecture, and isolation methodologies for (-)-ophiocarpine , a specialized 13-hydroxy-tetrahydroprotoberberine alkaloid.[1]

A Technical Guide for Natural Product Chemists and Pharmacologists[1]

Executive Summary

(-)-Ophiocarpine (

Part 1: Botanical Reservoirs & Chemotaxonomy

While protoberberines are distributed across the Ranunculales, (-)-ophiocarpine accumulation is chemotaxonomically restricted.[1] It does not appear as a major metabolite in all Papaveraceae but clusters in specific genera.[1]

Primary Biological Matrices

The following table summarizes verified high-yield sources. Researchers should prioritize Corydalis species for bulk isolation due to higher relative abundance compared to Papaver.[1]

| Genus | Species | Tissue | Relative Abundance | Co-occurring Alkaloids (Impurities) |

| Corydalis | C. ophiocarpa | Tubers/Foliage | High (Type Species) | Protopine, Cryptocavine, Berberine |

| Corydalis | C. tuberosa | Tubers | Moderate | Bulbocapnine, Corydaline |

| Corydalis | C. speciosa | Whole Plant | Low | (-)-Ophiocarpine N-oxide, Sanguinarine |

| Cocculus | C. pendulus | Leaves/Stems | Minor | Bisbenzylisoquinolines, Magnoflorine |

| Fumaria | F. officinalis | Aerial parts | Trace | Fumariline, Sinactine |

Chemotaxonomic Note: The presence of (-)-ophiocarpine is often a marker for the Corydalis section Ophiocarpae.[1] In Cocculus (Menispermaceae), it appears alongside bisbenzylisoquinolines, suggesting a divergent branch of reticuline metabolism in that family.[1]

Part 2: Biosynthetic Architecture

The biosynthesis of (-)-ophiocarpine diverges from the canonical berberine pathway at the tetrahydroprotoberberine stage.[1] The core skeleton is derived from (S)-reticuline , the "chemical chameleon" of benzylisoquinoline alkaloids.[1]

Mechanistic Pathway[1][3][4]

-

Skeleton Formation: (S)-Reticuline is cyclized by the Berberine Bridge Enzyme (BBE) to form (S)-scoulerine.[1]

-

Methylation: Sequential O-methylation (via SOMT) and methylenedioxy bridge formation (via CAS) yields (S)-canadine (tetrahydroberberine).[1]

-

The Divergent Step (Hydroxylation): Unlike berberine, which undergoes oxidation to a quaternary ammonium salt, ophiocarpine is formed via a stereospecific C-13 hydroxylation of the tetrahydroprotoberberine scaffold.[1] This is likely catalyzed by a specific P450 monooxygenase (CYP) or a 2-oxoglutarate-dependent dioxygenase, stabilizing the reduced tetrahydro- form.[1]

Pathway Visualization (DOT)[1]

Figure 1: Biosynthetic divergence of (-)-ophiocarpine from the canonical berberine pathway.[1] The critical C-13 hydroxylation preserves the tertiary amine (tetrahydro) state.[1]

Part 3: Extraction & Isolation Methodology

This protocol is designed for Corydalis tubers but is adaptable to Cocculus biomass.[1] It utilizes a pH-switching strategy to separate tertiary bases (ophiocarpine) from quaternary salts (berberine) and phenolic bases.[1]

Reagents Required[1][4][7][8]

-

Solvents: Ethanol (95%), HCl (5%), NH₄OH (25%), Dichloromethane (DCM), Methanol (MeOH).[1]

-

Stationary Phase: Silica gel 60 (230–400 mesh).[1]

Step-by-Step Protocol

1. Primary Extraction (Exhaustive Maceration)[1]

-

Action: Pulverize dried tubers of C. ophiocarpa (1 kg) to a coarse powder. Macerate in 95% Ethanol (5L) for 72 hours at room temperature.

-

Logic: Ethanol extracts a broad spectrum of alkaloids.[1] Heat is avoided to prevent N-oxide formation or artifactual oxidation.[1]

-

Process: Filter and concentrate the filtrate in vacuo to obtain a crude gummy residue.

2. Acid-Base Fractionation (The "Switch")[1]

-

Acidification: Suspend residue in 5% HCl (500 mL). Filter to remove chlorophyll and lipophilic non-alkaloidal debris (which remain on the filter).[1]

-

Basification: Adjust the acidic filtrate to pH 9–10 using NH₄OH.

-

Extraction: Extract immediately with DCM (3 x 500 mL).

-

Validation: Spot the Organic Layer on TLC (Silica).[1] Eluent: DCM:MeOH (95:5).[1] Ophiocarpine typically elutes with an Rf ~0.4–0.5, distinct from the more polar quaternary salts.[1]

3. Chromatographic Purification

-

Column: Silica gel flash chromatography.

-

Gradient: Start with 100% DCM, increasing MeOH gradient (0%

5%). -

Fractionation:

-

Crystallization: Recrystallize ophiocarpine-rich fractions from MeOH/Et₂O to yield colorless prisms.

Isolation Workflow (DOT)

Figure 2: Fractionation logic separating tertiary (-)-ophiocarpine from quaternary congeners.[1]

Part 4: Structural Validation (Self-Validating Metrics)

To ensure the isolate is indeed (-)-ophiocarpine and not a diastereomer or related analog, verify the following spectral signatures.

Stereochemical Marker (NMR)

The relative configuration of the H-13 and H-14 protons is the definitive fingerprint.[1]

-

¹H NMR (CDCl₃): Look for the doublet at

3.68 ppm (H-14).[1] -

Coupling Constant (

): A coupling constant of -

C-13 Signal: The presence of a hydroxyl group shifts the C-13 signal downfield in ¹³C NMR compared to canadine.[1]

Physical Properties[1][2][7][8]

-

Optical Rotation:

should be negative (approx -280° to -300° in CHCl₃), confirming the (-) enantiomer.[1]

Part 5: Therapeutic Potential & Research Implications[1]

Note on Disambiguation: Researchers must distinguish ophiocarpine (protoberberine) from pilocarpine (imidazole alkaloid used in glaucoma).[1] They are structurally and pharmacologically unrelated.[1]

Spasmolytic Activity

Studies on Cocculus extracts containing ophiocarpine have demonstrated smooth muscle relaxation properties.[1] This aligns with the general profile of tetrahydroprotoberberines, which often modulate calcium channels (

Anti-inflammatory & Neuroprotective

Like its precursor (S)-canadine, (-)-ophiocarpine possesses antioxidant potential due to the methylenedioxy moiety.[1] The C-13 hydroxyl group increases hydrophilicity compared to canadine, potentially altering blood-brain barrier (BBB) permeability and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies in neuropharmacology.[1]

References

-

Manske, R. H. (1939).[1][3] The Alkaloids of Fumariaceous Plants: XIX. Corydalis ophiocarpa Hook.[1][3] f. et Thoms.[1][3] Canadian Journal of Research, 17b(2), 57–60.[1]

-

Preininger, V., et al. (1979).[1][2] Isolation and Chemistry of Alkaloids from Plants of the Papaveraceae. LXXVI. Alkaloids from Corydalis ophiocarpa.[1][3][6][7] Planta Medica, 36(07), 213–218.[1]

-

Iwasa, K., et al. (1984).[1] Biotransformation of the 13-Hydroxytetrahydroprotoberberine N-Methyl Salts by Callus Cultures of Corydalis Species.[1][8][9] Heterocycles, 22(1).[1]

-

Bhakuni, D. S., & Jain, S. (1982).[1] Biosynthesis of Ophiocarpine. Tetrahedron, 38. (Cited in Alkaloids from Indian medicinal plants and their biosynthesis).

-

PubChem. (2025).[1][5] Compound Summary: Ophiocarpine.[1][3][6][7][8] National Library of Medicine.[1] [1]

Sources

- 1. Pilocarpine - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence, Isolation, and Characterization of Ophiocarpine in Guatteria friesiana

This technical guide provides an in-depth exploration of the tetrahydroprotoberberine alkaloid, ophiocarpine, as it occurs in the Amazonian plant species Guatteria friesiana. Tailored for researchers, natural product chemists, and drug development professionals, this document details the phytochemical context, robust methodologies for isolation and purification, and the spectroscopic techniques required for structural elucidation.

Introduction: The Phytochemical Landscape of Guatteria friesiana

The Annonaceae family, to which the genus Guatteria belongs, is a well-established source of structurally diverse and biologically active secondary metabolites.[1] The genus Guatteria itself is the largest within this family, comprising approximately 210 recognized species distributed across Neotropical regions.[1] These species are known for producing a wide array of bioactive compounds, including terpenes and various classes of isoquinoline alkaloids, which have demonstrated cytotoxic, antimicrobial, antioxidant, and antiparasitic activities.[1][2][3]

Guatteria friesiana (W.A.Rodrigues) Erkens & Maas, a small tree native to the Brazilian and Colombian Amazon Basin, is a notable member of this genus.[1][3] Phytochemical investigations into its leaves, bark, and stems have revealed a rich and complex alkaloid profile, dominated by aporphines and tetrahydroprotoberberines.[3][4][5][6] This guide focuses specifically on the confirmed presence of (-)-ophiocarpine, a tetrahydroprotoberberine alkaloid, within the leaves of G. friesiana, providing a comprehensive framework for its study.[3]

Ophiocarpine: A Constituent of Guatteria friesiana

The presence of ophiocarpine in Guatteria friesiana was established through systematic phytochemical investigation of its leaves.[3] This finding is significant as protoberberine alkaloids are a class of isoquinoline alkaloids with a characteristic tetracyclic ring system that are known for their diverse pharmacological properties. Ophiocarpine is distinguished by a 13-hydroxy group and a methylenedioxy bridge.

In the context of the plant's broader chemical profile, ophiocarpine is found alongside a suite of other known and novel alkaloids. Key associated compounds isolated from the leaves include other tetrahydroprotoberberines like 13-hydroxy-2,3,9,10-tetramethoxyprotoberberine and aporphine alkaloids such as lysicamine, liriodenine, and lanuginosine.[3] The bark and stem also contain a rich diversity of aporphines, including many 7,7-dimethylaporphine derivatives.[4][6] This complex mixture necessitates a robust and systematic approach to isolation and purification.

Caption: Logical relationship of ophiocarpine within G. friesiana.

Isolation and Purification Workflow

The isolation of ophiocarpine from G. friesiana leaf material is a multi-step process requiring careful extraction and chromatographic separation. The causality behind this workflow is to first exhaustively extract all medium-polarity compounds, including alkaloids, and then selectively partition the alkaloids from non-basic compounds before proceeding to high-resolution chromatographic separation.

Step-by-Step Experimental Protocol

Part A: Plant Material and Extraction

-

Collection and Preparation: Collect fresh leaves of Guatteria friesiana. A voucher specimen should be deposited in a recognized herbarium for botanical verification.[1] Air-dry the leaves at room temperature in a well-ventilated area, protected from direct sunlight, until brittle.

-

Pulverization: Powder the dried leaves using a mechanical grinder to increase the surface area for efficient solvent extraction.

-

Primary Extraction: Macerate the powdered leaves (e.g., 1.3 kg) successively with n-hexane followed by methanol (MeOH) at room temperature.[1] The initial n-hexane wash defats the material, removing non-polar constituents that could interfere with subsequent steps. The subsequent MeOH extraction isolates a broad range of compounds, including the target alkaloids.

-

Concentration: Concentrate the MeOH extract in vacuo using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.[1]

Part B: Acid-Base Partitioning for Alkaloid Enrichment

-

Principle: This classic technique exploits the basic nature of alkaloids. In an acidic medium, alkaloids form water-soluble salts, while neutral and acidic compounds remain in the organic phase. Subsequent basification regenerates the free-base form of the alkaloids, which can then be extracted back into an organic solvent.

-

Procedure:

-

Resuspend the crude MeOH extract in a 10% acetic acid solution (aqueous).

-

Perform liquid-liquid partitioning against an immiscible organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc). Discard the organic phase, which contains non-basic compounds.

-

Basify the aqueous phase to a pH of 9-10 using ammonium hydroxide (NH₄OH).

-

Extract the basified aqueous phase multiple times with CH₂Cl₂. The alkaloids will now move into the organic phase.

-

Combine the organic extracts, wash with distilled water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude alkaloid fraction.

-

Caption: Workflow for the acid-base extraction of alkaloids.

Part C: Chromatographic Purification

-

Silica Gel Column Chromatography (CC):

-

Subject the crude alkaloid fraction to CC over silica gel.

-

Elute with a gradient of increasing polarity, typically starting with CH₂Cl₂ and gradually increasing the proportion of MeOH (e.g., CH₂Cl₂/MeOH 100:0 to 80:20).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system and visualizing under UV light and/or with Dragendorff's reagent.

-

Pool fractions with similar TLC profiles. The fractions containing ophiocarpine will likely require further purification.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the ophiocarpine-containing fractions using prep-HPLC.

-

A typical system would involve a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile (ACN) and water, often with an acid modifier like formic acid (0.1%) to ensure sharp peaks.

-

Structural Elucidation

The unambiguous identification of ophiocarpine relies on a combination of modern spectroscopic techniques.[7][8][9] The structure of an isolated compound is established by extensive analysis of 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometric (MS) data, followed by comparison with data reported in the literature.[3]

Caption: Chemical structure of (-)-ophiocarpine.

Key Spectroscopic Techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (via spin-spin coupling).

-

¹³C NMR: Shows the number of non-equivalent carbons and provides information about their chemical environment (e.g., aromatic, aliphatic, carbonyl).

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule.

-

Representative Spectroscopic Data

The following table summarizes key spectroscopic data for ophiocarpine as would be expected from analysis, based on literature values.

| Data Type | Observation | Interpretation |

| HRESIMS | [M+H]⁺ ion peak | Confirms the molecular formula C₂₀H₂₂NO₅ |

| ¹H NMR | Signals ~6.6-6.8 ppm (s) | Aromatic protons on the A-ring |

| Signals ~6.0 ppm (s) | Protons of the methylenedioxy group (O-CH₂-O) | |

| Signals ~3.8 ppm (s) | Protons of methoxy groups (OCH₃) | |

| ¹³C NMR | Signals ~140-150 ppm | Aromatic carbons attached to oxygen |

| Signal ~101 ppm | Carbon of the methylenedioxy group | |

| Signals ~55-60 ppm | Carbons of methoxy groups | |

| HMBC | Key correlations | Confirms connectivity between the different rings and the positions of the substituents. |

Biosynthetic Pathway

While the specific biosynthesis of ophiocarpine in G. friesiana has not been elucidated, the general pathway for protoberberine alkaloids is well-understood. It originates from the amino acid L-tyrosine.

The pathway involves the condensation of dopamine and 4-hydroxyphenylacetaldehyde (both derived from tyrosine) to form (S)-norcoclaurine. A series of methylation and hydroxylation steps, followed by oxidative cyclization of the N-methyl group by the berberine bridge enzyme (BBE), forms the characteristic tetracyclic protoberberine core. The specific substitution patterns, such as the methylenedioxy bridge found in ophiocarpine, are created by specific tailoring enzymes late in the pathway.

Caption: Simplified biosynthetic pathway to protoberberine alkaloids.

Pharmacological Context and Future Prospects

The isolation of ophiocarpine from G. friesiana is significant given the known biological activities of this class of compounds. Various extracts and compounds from G. friesiana have already demonstrated promising bioactivities. For instance, the essential oils from its leaves exhibit potent trypanocidal, antimalarial, and antitumor properties.[2][10] Furthermore, alkaloids isolated from the plant have shown cytotoxic effects against various tumor cell lines.[3][4]

Ophiocarpine itself has been investigated for a range of pharmacological effects, including sedative and anticonvulsant activities in other studies. Its presence in G. friesiana adds to the therapeutic potential of this plant and warrants further investigation into the bioactivity of its specific extracts and isolated compounds. The protocols and data presented in this guide provide a solid foundation for researchers to undertake such studies, from the initial phytochemical screening to the isolation of lead compounds for drug development programs.

References

A complete list of references cited within this document is provided below.

-

Macías-Agapito, V., et al. (2016). 7,7-Dimethylaporphine and Other Alkaloids from the Bark of Guatteria friesiana. Journal of Natural Products, 79(7), 1892-1899. [Link]

-

Meira, C. S., et al. (2016). Chemical composition and antiparasitic activity of essential oils from leaves of Guatteria friesiana and Guatteria pogonopus (Annonaceae). Pharmaceutical Biology, 54(12), 3075-3081. [Link]

-

Costa, E. V., et al. (2013). Aporphine and Tetrahydroprotoberberine Alkaloids from the Leaves of Guatteria friesiana (Annonaceae) and their Cytotoxic Activities. Molecules, 18(5), 5364-5376. [Link]

-

Ferreira, M. I., et al. (2018). Guaianolide sesquiterpene lactones and aporphine alkaloids from the stem bark of Guatteria friesiana. Phytochemistry, 145, 123-131. [Link]

-

de Fátima C. Costa, E., et al. (2022). A novel eudesmol derivative from the leaf essential oil of Guatteria friesiana (Annonaceae) and evaluation of the antinociceptive activity. Journal of Ethnopharmacology, 288, 114979. [Link]

-

Macías-Agapito, V., et al. (2016). 7,7-Dimethylaporphine and Other Alkaloids from the Bark of Guatteria friesiana. Journal of Natural Products, 79(7), 1892-1899. [Link]

-

Costa, E. V., et al. (2013). Aporphine and tetrahydroprotoberberine alkaloids isolated from the leaves of Guatteria friesiana (Annonaceae). Journal of the Brazilian Chemical Society, 24(4), 638-645. [Link]

-

Meira, C. S., et al. (2016). Chemical composition and antiparasitic activity of essential oils from leaves of Guatteria friesiana and Guatteria pogonopus (Annonaceae). Figshare. [Link]

-

Jeffs, P. W., & Scharver, J. D. (1976). Biosynthesis of ophiocarpine. Introduction of a stereospecific label through transannular cyclization. Journal of the American Chemical Society, 98(15), 4301-4310. [Link]

-

da Silva, J. K. R., et al. (2021). Essential Oils from Annonaceae Species from Brazil: A Systematic Review of Their Phytochemistry, and Biological Activities. Molecules, 26(22), 6823. [Link]

-

Costa, E. V., et al. (2009). 7,7-Dimethylaporphine alkaloids from the stem of Guatteriopsis friesiana. Journal of Natural Products, 72(8), 1516-1519. [Link]

-

Costa, E. V., et al. (2012). In vitro and in vivo antitumor effects of the essential oil from the leaves of Guatteria friesiana. Planta Medica, 78(5), 451-456. [Link]

-

Dengada, A. H. (2014). Isolation and Structural Elucidation of Compounds from Natural Products. VTechWorks. [Link]

-

de Paula, J. E., et al. (2015). Isolation, Purification and Structural Elucidation of Flavonoids from Methanol Extract of Ariel Parts of Derris Brevipes (Benth.) Baker. International Journal of Pharmaceutical Sciences and Research, 6(1), 1000-1008. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. 7,7-Dimethylaporphine and Other Alkaloids from the Bark of Guatteria friesiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Guaianolide sesquiterpene lactones and aporphine alkaloids from the stem bark of Guatteria friesiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7,7-Dimethylaporphine alkaloids from the stem of Guatteriopsis friesiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. ijpsr.com [ijpsr.com]

- 10. In vitro and in vivo antitumor effects of the essential oil from the leaves of Guatteria friesiana - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Semi-Synthesis of Ophiocarpine from Berberine via Photo-Oxygenation

The following Application Note details the semi-synthetic conversion of Berberine to (±)-Ophiocarpine (13-hydroxytetrahydroprotoberberine). This protocol utilizes a biomimetic photo-oxygenation strategy involving singlet oxygen (

Executive Summary

Ophiocarpine is a 13-hydroxylated tetrahydroprotoberberine alkaloid exhibiting potent antineoplastic and dopaminergic activities. While Berberine is commercially abundant, the introduction of the hydroxyl group at the C-13 position is synthetically challenging due to the inertness of the quaternary ammonium salt.

This protocol details a three-stage transformation :

-

Activation: Regioselective reduction of Berberine to the electron-rich enamine Dihydroberberine .

-

Oxygenation: Singlet oxygen (

) addition via photosensitization to generate the 13-oxidoberberine intermediate. -

Stereoselective Reduction: Hydride reduction to yield (±)-Ophiocarpine , favoring the cis-quinolizidine ring fusion characteristic of the natural product.

Mechanistic Pathway

The transformation relies on the "enamine-singlet oxygen" reaction. Dihydroberberine (an enamine) reacts with electrophilic singlet oxygen to form a zwitterionic peroxide or dioxetane intermediate, which rearranges to 13-oxidoberberine (a dipole/betaine). Subsequent reduction restores the tetrahydroisoquinoline core while installing the C-13 hydroxyl group.

Pathway Diagram

Figure 1: Mechanistic flow from Berberine to Ophiocarpine involving enamine activation and singlet oxygen functionalization.

Experimental Protocol

Phase 1: Synthesis of Dihydroberberine (Activation)

Objective: Convert the electrophilic iminium salt (Berberine) into the nucleophilic enamine (Dihydroberberine).

-

Reagents:

-

Berberine Chloride (CAS: 633-65-8)

-

Sodium Borohydride (NaBH

)[1] -

Pyridine (Solvent/Base)

-

Methanol (MeOH)

-

Protocol:

-

Dissolution: Dissolve 1.0 g (2.69 mmol) of Berberine Chloride in 10 mL of Pyridine . The solution will appear deep yellow.

-

Reduction: Add Methanol (20 mL) to the mixture. While stirring at room temperature, slowly add 200 mg (5.2 mmol) of NaBH

in small portions over 10 minutes.-

Observation: The deep yellow color will fade to a pale yellow/fluorescent precipitate as the quaternary salt is reduced.

-

-

Reaction: Stir for 1 hour at ambient temperature. Monitor via TLC (Silica; MeOH:CH

Cl -

Work-up: Pour the reaction mixture into 100 mL of ice-cold water . The Dihydroberberine will precipitate as a yellow/tan solid.

-

Isolation: Filter the solid, wash copiously with water to remove pyridine, and dry under vacuum.

-

Yield: Expect ~800–850 mg (85–90%) of Dihydroberberine.

-

Storage: Store under inert gas (N

or Ar) immediately. Dihydroberberine is sensitive to air oxidation (reverting to Berberine).

-

Phase 2: Photo-oxygenation to Ophiocarpine

Objective: Install the C-13 hydroxyl group using Rose Bengal-sensitized photo-oxygenation.

-

Reagents:

Protocol:

-

Setup: In a Pyrex photochemical reactor (or a round-bottom flask wrapped in aluminum foil with a window), dissolve 337 mg (1.0 mmol) of Dihydroberberine in 100 mL of Methanol .

-

Sensitizer: Add 5 mg of Rose Bengal. The solution will turn deep pink/red.

-

Irradiation: Irradiate the solution with the visible light source while gently bubbling air or O

through the solution.-

Critical Control: Maintain temperature

C using a water bath if a hot halogen lamp is used. -

Duration: Irradiate for 2–4 hours. Monitor by TLC for the disappearance of Dihydroberberine and the appearance of a polar intermediate (13-oxidoberberine/betaine).

-

-

Reduction (In-situ): Once the starting material is consumed, turn off the light and stop gas flow. Add 150 mg (4.0 mmol) of NaBH

directly to the reaction mixture at 0°C. -

Stirring: Allow the reduction to proceed for 1 hour at room temperature. This step reduces the C=N bond regenerated during the rearrangement, fixing the C-13 hydroxyl group.

-

Work-up: Evaporate the methanol under reduced pressure. Resuspend the residue in water (50 mL) and extract with Dichloromethane (3 x 30 mL) .

-

Purification: Dry organic layers over Na

SO

Data Output & Yield:

-

Major Product: (±)-Ophiocarpine (cis-fused, 13-OH equatorial/axial depending on conformation).

-

Minor Product: 13-Epiophiocarpine.

-

Total Yield: Expect 60–75% combined yield.

Analytical Validation

| Parameter | Method | Expected Result (Ophiocarpine) |

| Appearance | Visual | Colorless prisms or white powder |

| Mass Spec | ESI-MS | [M+H] |

| CDCl | H-13: | |

| IR | ATR-FTIR | Broad band at 3300–3500 cm |

Critical Process Controls (Troubleshooting)

-

Reversion to Berberine: If the photo-oxygenation is performed without subsequent reduction, or if the Dihydroberberine stands in air too long without light, it oxidizes back to Berberine (quaternary salt). Solution: Perform Phase 2 immediately after Phase 1.

-

Stereoselectivity: The reduction of the 13-oxido intermediate dictates the stereochemistry. NaBH

in MeOH typically favors the cis-quinolizidine (Ophiocarpine) over the trans-fused isomer due to the approach of the hydride from the less hindered face of the iminium intermediate. -

Light Source: Green LEDs are superior to Halogen lamps as they match the absorption max of Rose Bengal (~550 nm) and generate less heat, preventing thermal degradation.

References

-

Mechanism of Photo-oxygenation

-

Hanaoka, M., et al. "Reaction of protoberberine-type alkaloids. Part 12. A facile method for regiospecific oxygenation and excited oxidative ring-cleavage of berberine alkaloids." Journal of the Chemical Society, Perkin Transactions 1, 1987.

-

-

Dihydroberberine Synthesis

- Wang, Y., et al. "Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity." Beilstein Journal of Organic Chemistry, 2020.

-

Singlet Oxygen in Synthesis

-

O'Shea, K. E., et al. "Using Singlet Oxygen to Synthesize Natural Products and Drugs." Chemical Reviews, 2016.[6]

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. CN108997332B - Preparation method of dihydroberberine - Google Patents [patents.google.com]

- 4. CN108997332A - A kind of preparation method of dihydroberberine - Google Patents [patents.google.com]

- 5. Photooxidation of Dipyrrinones: Reaction with Singlet Oxygen and Characterization of Reaction Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]

In vitro antiviral screening of ophiocarpine against PI-3

Application Note: High-Throughput & Mechanistic Screening of Ophiocarpine against Human Parainfluenza Virus Type 3 (HPIV-3)

Executive Summary & Scope

Human Parainfluenza Virus Type 3 (HPIV-3) is a leading cause of bronchiolitis and pneumonia in infants and immunocompromised patients.[1] With no licensed vaccines or specific antivirals currently available, the search for novel therapeutic agents is critical.[2]

This Application Note details the protocol for evaluating Ophiocarpine , a protoberberine alkaloid derived from Corydalis species, for antiviral activity against HPIV-3. While structurally related alkaloids (e.g., berberine) have demonstrated broad-spectrum antiviral potential via inhibition of viral protein trafficking and RNA synthesis, Ophiocarpine remains an under-explored candidate. This guide provides a self-validating workflow covering compound preparation, cytotoxicity profiling, cytopathic effect (CPE) inhibition, and plaque reduction assays to determine the Selectivity Index (SI).

Compound & Biological Material Preparation

Ophiocarpine Stock Preparation

To ensure reproducibility, precise solubilization is required to prevent precipitation in aqueous cell culture media.

-

Compound: Ophiocarpine (HPLC purity

98%). -

Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered.

-

Stock Concentration: Prepare a 100 mM master stock.

-

Storage: Aliquot into amber vials (light-sensitive) and store at -20°C.

-

Working Solution: Dilute in maintenance medium immediately prior to use. Ensure final DMSO concentration is

to avoid solvent cytotoxicity.

Cell Lines & Virus Stocks[3]

-

Host Cells:

-

LLC-MK2 (Rhesus Monkey Kidney): Preferred for HPIV-3 isolation and high-titer replication.

-

Vero (African Green Monkey Kidney): Standard for cytotoxicity (CC50) and plaque assays.

-

-

Virus Strain: HPIV-3 (Strain C 243 or clinical isolate).

-

Positive Control: Ribavirin (Broad-spectrum nucleoside inhibitor).

Experimental Workflow Logic

The screening process follows a "Funnel Approach," filtering compounds by toxicity first, then efficacy, and finally mechanistic validation.

Figure 1: The antiviral screening funnel. Progression requires meeting specific toxicity and efficacy thresholds.

Phase 1: Cytotoxicity Profiling (CC50 Determination)

Before antiviral assessment, the Cytotoxic Concentration 50% (CC50) must be established to ensure that observed viral inhibition is not due to host cell death.

Protocol:

-

Seeding: Seed Vero cells at

cells/well in 96-well plates. Incubate 24h at 37°C, 5% CO₂. -

Treatment: Remove media. Add Ophiocarpine in serial dilutions (e.g., 200 µM to 1.5 µM) in triplicate. Include DMSO solvent control and Media-only control.

-

Incubation: Incubate for 72 hours (mimicking the viral assay duration).

-

Readout (MTT Assay):

-

Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.

-

Solubilize formazan crystals with DMSO.

-

Measure absorbance at 570 nm.

-

-

Calculation: Plot % Cell Viability vs. Log[Concentration]. Calculate CC50 using non-linear regression.

Phase 2: Primary Antiviral Screen (CPE Inhibition)

HPIV-3 induces characteristic syncytia (giant cell formation) and cell rounding. This assay quantifies the ability of Ophiocarpine to prevent this Cytopathic Effect (CPE).

Protocol:

-

Infection: Seed LLC-MK2 cells to 90% confluence. Wash with PBS.

-

Inoculation: Infect cells with HPIV-3 at an MOI (Multiplicity of Infection) of 0.01 to 0.1. Adsorb for 1 hour at 37°C.

-

Treatment: Remove viral inoculum. Add maintenance medium containing Ophiocarpine at non-toxic concentrations (e.g.,

). -

Incubation: 72–96 hours until Virus Control shows >90% CPE.

-

Quantification:

-

Microscopic: Score CPE on a scale of 0 (normal) to 4 (100% destruction).

-

Colorimetric: Perform Neutral Red Uptake or MTT assay to quantify surviving cells.

-

-

Output: Determine the EC50 (Effective Concentration 50%).

Data Analysis Table: Selectivity Index (SI)

The SI is the primary metric for drug viability (

| Compound | CC50 (µM) | EC50 (µM) | SI (Selectivity Index) | Status |

| Ophiocarpine | TBD | TBD | Calc | Candidate if SI > 10 |

| Ribavirin | > 200 | ~ 5-20 | > 10 | Validated Control |

| Vehicle (DMSO) | N/A | N/A | N/A | Baseline |

Phase 3: Confirmatory Plaque Reduction Assay (PRA)

The PRA is the "Gold Standard" for quantifying infectious virus reduction.

Protocol:

-

Monolayer Prep: Seed Vero cells in 24-well plates.

-

Infection: Infect with ~50-100 PFU (Plaque Forming Units) of HPIV-3 per well. Adsorb 1h.

-

Overlay: Apply an overlay medium (1% Methylcellulose or Agarose + 2% FBS) containing Ophiocarpine at varying concentrations.

-

Development: Incubate 4–5 days. Fix with 10% Formalin and stain with 0.1% Crystal Violet.

-

Counting: Count clear plaques against the purple monolayer background.

-

Calculation:

Phase 4: Mechanism of Action (Time-of-Addition)

To understand how Ophiocarpine works, we treat cells at different intervals relative to infection.

-

Pre-treatment (-2h to 0h): Suggests inhibition of viral entry or host receptor blockade.

-

Co-treatment (0h): Suggests virucidal activity or attachment inhibition.

-

Post-treatment (+2h, +6h): Suggests inhibition of replication (RNA synthesis) or translation.

Figure 2: HPIV-3 Replication Cycle and potential intervention points. Protoberberine alkaloids often target nucleic acid synthesis (Step 3/5).

References

-

Moscona, A. (2005). Entry of parainfluenza virus into cells as a target for interrupting childhood respiratory disease.[7] Journal of Clinical Investigation, 115(7), 1688–1698. Link

-

Sidwell, R. W., & Smee, D. F. (2000). In vitro and in vivo assay systems for study of influenza virus inhibitors.[8] Antiviral Research, 48(1), 1–16. (Standard Protocol Reference).[5] Link

- Gao, H., et al. (2014). Antiviral activity of total alkaloids from Sophora alopecuroides against human parainfluenza virus type 3. (Reference for alkaloid activity against HPIV-3). Molecules, 19(7), 9336-9347.

-

Public Health England. (2019). UK Standards for Microbiology Investigations: Virology algorithms. (Standard diagnostic and culture protocols). Link

-

CDC. (2024). Human Parainfluenza Viruses (HPIVs) Clinical Overview. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of Human Parainfluenza Virus Type 3 Infection by Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aphis.usda.gov [aphis.usda.gov]

- 4. primerdesign.co.uk [primerdesign.co.uk]

- 5. arbidol.org [arbidol.org]

- 6. mdpi.com [mdpi.com]

- 7. Interferon Action against Human Parainfluenza Virus Type 3: Involvement of a Novel Antiviral Pathway in the Inhibition of Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro sensitivity of human parainfluenza 3 clinical isolates to ribavirin, favipiravir and zanamivir - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Kinetic Characterization of Ophiocarpine for Acetylcholinesterase (AChE) Inhibition

Abstract & Introduction

The search for disease-modifying therapies for Alzheimer’s disease (AD) continues to prioritize the cholinergic hypothesis. Ophiocarpine , a tetrahydroprotoberberine alkaloid isolated from Corydalis and Fumaria species, presents a distinct scaffold for acetylcholinesterase (AChE) inhibition. Unlike its quaternary analogs (e.g., Berberine) which are potent but often poorly absorbed, Ophiocarpine’s tertiary amine structure suggests unique blood-brain barrier (BBB) permeability profiles.

This Application Note provides a rigorous, standardized protocol for determining the inhibitory potency (

Key Mechanistic Insights

Protoberberine alkaloids typically function as dual-binding site inhibitors . They span the active site gorge of AChE, interacting simultaneously with:

-

Catalytic Anionic Site (CAS): At the bottom of the gorge (Trp86, Glu202).

-

Peripheral Anionic Site (PAS): At the gorge entrance (Trp286, Tyr72), preventing substrate entry and potentially inhibiting A

-peptide aggregation.

Figure 1: Mechanism of the Ellman Assay and competitive/non-competitive interruption by Ophiocarpine.

Experimental Design & Reagents

Critical Reagent List

| Reagent | Specification | Purpose | Storage |

| Ophiocarpine | >98% Purity (HPLC) | Test Inhibitor | -20°C (Desiccated) |

| AChE Source | Electrophorus electricus (Type VI-S) or Human Recombinant | Target Enzyme | -20°C |

| ATChI | Acetylthiocholine Iodide | Substrate | 4°C |

| DTNB | 5,5′-Dithiobis(2-nitrobenzoic acid) | Chromogen | 4°C (Dark) |

| Galantamine HBr | >99% Purity | Positive Control | 4°C |

| DMSO | Molecular Biology Grade | Solvent | RT |

Buffer Preparation (Phosphate Buffer, pH 8.0)

Why pH 8.0? The non-enzymatic hydrolysis of ATCh increases significantly above pH 8.0, while AChE activity drops below pH 7.0.

-

Solution A: 0.1 M

[1][2] -

Solution B: 0.1 M

-

Mix approx. 93.2 mL of A and 6.8 mL of B. Adjust to pH 8.0 ± 0.05 at 25°C.

-

Add 0.05% BSA (Bovine Serum Albumin) to prevent enzyme adsorption to plasticware.

Compound Preparation (Solubility Management)

Ophiocarpine is lipophilic.[3] Improper solubilization leads to precipitation in the aqueous buffer, causing false negatives.

-

Stock Solution: Dissolve Ophiocarpine in 100% DMSO to 10 mM.

-

Working Solutions: Dilute serially in Buffer so the final DMSO concentration in the well is ≤ 1% .

-

Note: AChE tolerates up to 2% DMSO, but 0.5-1% is optimal to maintain kinetic stability.

-

Detailed Protocol: Modified Ellman’s Assay

This protocol utilizes a 96-well microplate format for high throughput and precision.

Plate Layout Strategy

To ensure data integrity, every concentration must be run in triplicate, and specific blanks are required for every concentration to correct for the alkaloid's potential color interference.

-

Test Wells (T): Enzyme + Substrate + Inhibitor + DTNB

-

Method Blank (MB): Buffer + Substrate + DTNB (No Enzyme) -> Corrects for spontaneous hydrolysis.

-

Compound Background (CB): Enzyme + Inhibitor + DTNB (No Substrate) -> Corrects for Ophiocarpine’s intrinsic absorbance.

-

100% Activity Control (AC): Enzyme + Substrate + Solvent (No Inhibitor) + DTNB.

Step-by-Step Workflow

-

Pre-Incubation (The "Thermodynamic" Step):

-

Add 140 µL Phosphate Buffer (pH 8.0) to all wells.

-

Add 20 µL of Enzyme Solution (0.1 U/mL final) to T , CB , and AC wells.

-

Add 20 µL of Ophiocarpine (various concentrations) to T and CB wells.

-

Add 20 µL of Vehicle (Buffer/DMSO) to AC and MB wells.

-

Incubate:15 minutes at 25°C .

-

Why? This allows the inhibitor to navigate the active site gorge and establish equilibrium binding before the substrate competes.

-

-

Reaction Initiation:

-

Add 10 µL of DTNB (10 mM stock) to all wells.

-

Add 10 µL of ATChI (15 mM stock) to T , MB , and AC wells.

-

Total Volume: 200 µL.

-

-

Kinetic Measurement:

Figure 2: Step-by-step liquid handling workflow for the modified Ellman's assay.[5]

Data Analysis & Validation

Velocity Calculation

Do not use endpoint data. Endpoint readings suffer from substrate depletion artifacts.

-

Plot Absorbance vs. Time for each well.

-

Select the linear portion of the curve (typically 1–5 minutes).

-

Calculate the slope (

) for each well.

Background Correction

Correct the velocity (

Note: If Ophiocarpine is pure and colorless,

Inhibition Percentage

IC50 Determination

Plot Log[Concentration] vs. % Inhibition. Fit the data using a non-linear regression (4-parameter logistic equation):

Expected Results & Troubleshooting

-

Expected Potency: Based on structural analogs (e.g., Berberine, Stylopine), Ophiocarpine is expected to show an

in the 1 µM – 50 µM range. -

Troubleshooting:

-

Drifting Blank: If the Method Blank increases over time, the DTNB or ATChI is degrading. Prepare fresh reagents.

-

Precipitation: If readings spike erratically, the compound has crashed out. Increase DMSO (max 2%) or use a co-solvent like Tween-20 (0.01%).

-

References

-

Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link

-

Ma, Z. Z., et al. (2008). Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor.[6] (Context on isolation and class properties). Molecules. Link

-

Adsersen, A., et al. (2007). Screening of plants used in Danish folk medicine to treat memory dysfunction for acetylcholinesterase inhibitory activity. Journal of Ethnopharmacology. Link

-

Kuca, K., et al. (2005). In vitro acetylcholinesterase inhibitory activity of various protoberberine alkaloids. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

- 1. broadpharm.com [broadpharm.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Pilocarpine prodrugs I. Synthesis, physicochemical properties and kinetics of lactonization of pilocarpic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column [pubmed.ncbi.nlm.nih.gov]

- 5. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 6. Scholarly Article or Book Chapter | Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor | ID: 6m311x97r | Carolina Digital Repository [cdr.lib.unc.edu]

Troubleshooting & Optimization

Technical Support Center: Ophiocarpine Isolation & Stability

Ticket #402: "My Ophiocarpine fraction turned brown overnight."

Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Topic: Minimizing Oxidative Degradation of Tetrahydroprotoberberine Alkaloids

Executive Summary & Mechanism of Failure

The Problem: Users frequently report that Ophiocarpine (a tetrahydroprotoberberine alkaloid) isolated from Corydalis species degrades from a colorless crystalline solid to a brown/yellow amorphous gum during isolation or storage.

The Science (Why it happens):

Ophiocarpine is structurally fragile due to its tetrahydroisoquinoline core. Unlike its oxidized cousins (like Berberine), Ophiocarpine possesses a saturated B/C-ring system. In the presence of molecular oxygen (

-

Aromatization: The driving force is the restoration of aromaticity in the C-ring. The molecule loses four hydrogen atoms to form the quaternary ammonium salt (13-hydroxyberberine analogues), which are deeply colored (yellow/orange).

-

N-Oxidation: The tertiary nitrogen lone pair is susceptible to attack by reactive oxygen species (ROS), forming Ophiocarpine N-oxide .

-

C-13 Instability: The hydroxyl group at C-13 adds a layer of complexity, making the molecule prone to dehydration under acidic conditions or radical attack.

Visualization: The Degradation Pathway

The following diagram illustrates the transition from the stable "Tetrahydro" form to the oxidized "Quaternary" form.

Figure 1: Oxidative pathways of Ophiocarpine. The primary "browning" vector is the conversion to the quaternary ammonium salt.

Troubleshooting Guide: Isolation Protocols

Issue A: "The extract darkens during Rotary Evaporation."

Diagnosis: Thermal oxidation. The combination of heat, increasing concentration, and surface area exposure to air in the rotating flask accelerates dehydrogenation.

Protocol: The "Cold-Concentration" Method Do not exceed 35°C. Use a nitrogen backfill.

| Parameter | Standard Setting | Recommended Setting | Reason |

| Bath Temp | 45-50°C | < 30°C | Heat catalyzes radical formation at C-8. |

| Vacuum | 50 mbar | < 20 mbar | Lower pressure allows evaporation at lower temps. |

| Atmosphere | Air | Nitrogen/Argon | Backfill the rotavap with |

| Solvent | Chloroform | DCM + 0.1% TEA | Chloroform often contains HCl/Phosgene traces that catalyze degradation. |

Issue B: "I see 'Ghost Peaks' or broad tailing on HPLC."

Diagnosis: On-column oxidation or pH mismatch. Ophiocarpine is a tertiary amine (

Protocol: The Acid-Shielded Mobile Phase Never run Ophiocarpine in neutral water/methanol.

-

Modifier: Add 0.1% Formic Acid or 10mM Ammonium Formate to both mobile phases (Water and MeCN).

-

Why? Protonating the Nitrogen (

) stabilizes the lone pair, preventing N-oxide formation and reducing silanol interactions.

-

-

Degassing: Ultrasonicate solvents for 15 mins before adding the additive, then purge with Helium if available.

-

Sample Diluent: Dissolve the sample in the starting mobile phase (degassed). Do not use pure DMSO if the sample will sit for hours; DMSO can act as an oxidant under certain conditions.

Detailed Workflow: The "Inert-Path" Isolation

This workflow is designed to maintain the molecule in its reduced, protonated state throughout the process.

Figure 2: The "Inert-Path" workflow minimizes exposure to basic pH and heat.

Step-by-Step Protocol

-

Extraction (The Proton Lock):

-

Fractionation (Speed is Key):

-

If liquid-liquid extraction is necessary (basifying to extract into organic solvent), use Ammonium Hydroxide to reach pH 9-10.

-

CRITICAL: Perform this step on ice. Immediately extract into Dichloromethane (DCM) and wash the DCM layer with brine.

-

Do not leave the alkaloid in the high-pH aqueous phase for more than 10 minutes.

-

-

Chromatography:

-

Use Reverse Phase (C18) rather than Normal Phase silica. Normal phase silica is often slightly acidic and catalytic, and the solvents (Hexane/EtOAc) dissolve oxygen readily.

-

Elute with Water/Acetonitrile + 0.1% Formic Acid.

-

-

Drying:

-

Do not rotavap to complete dryness (which creates a film with high surface area). Concentrate to a small volume, freeze, and lyophilize .

-

FAQ: Common User Errors

Q: Can I use Sodium Sulfate to dry my organic layer? A: Yes, but rinse it thoroughly. Anhydrous Magnesium Sulfate is more Lewis-acidic and can sometimes catalyze surface reactions with sensitive alkaloids. Sodium Sulfate is gentler.

Q: My sample is already brown. Can I save it? A: Possibly. The brown color is often a trace contaminant of the quaternary salt (which has a high extinction coefficient).

-

Fix: Re-dissolve in MeOH + 0.1% HCl. Pass it through a small pad of C18 silica or perform a quick filtration through activated charcoal (though charcoal causes yield loss). Recrystallize from EtOH/Ether under Nitrogen.

Q: How long can I store Ophiocarpine in solution? A: In MeOH at Room Temperature: < 24 hours. In MeOH at -20°C: 1 week. For long-term storage, it must be a dry solid, preferably the hydrochloride salt, under Argon at -20°C [2].

References

-

Grycová, L., Dostál, J., & Marek, R. (2007). Quaternary Protoberberine Alkaloids. Phytochemistry, 68(2), 150–175. Link

-

Chlebek, J., et al. (2012). Isoquinoline Alkaloids from Corydalis Species and Their Biological Activity. Natural Product Communications, 7(10). Link

-

Pavelka, A., et al. (2016). Oxidative degradation of tetrahydroprotoberberines. Journal of Natural Products. (Contextual grounding on THPB stability). Link

Sources

- 1. (PDF) Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations [academia.edu]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydroberberine oxidase - Wikipedia [en.wikipedia.org]

Troubleshooting low recovery of ophiocarpine from biomass

Welcome to the technical support center for natural product isolation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of ophiocarpine from biomass. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific principles and field-proven insights to empower you to diagnose and resolve issues in your workflow. This is a self-validating system; understanding the 'why' behind each step is the key to robust and reproducible results.

Part 1: Foundational Knowledge - Understanding Your Molecule

Before troubleshooting, a firm grasp of ophiocarpine's physicochemical properties is essential. Ophiocarpine is a protoberberine alkaloid. Like most alkaloids, its behavior is governed by the nitrogen atom in its structure, which imparts basicity.

-

Basicity and Solubility: Ophiocarpine exists in two forms: the free base and the protonated salt.

-

pH is Critical: The equilibrium between these two forms is dictated by the pH of the solution. This is the cornerstone of extraction and purification. Under acidic conditions (low pH), the nitrogen is protonated, forming a salt. Under alkaline conditions (high pH), it exists as the free base.[3][4] Exploiting this pH-dependent solubility is the key to selectively separating ophiocarpine from other plant metabolites.

Part 2: Troubleshooting the Extraction Phase

This is often the stage with the most significant potential for product loss. Let's address the common questions.

Q1: My overall crude extract yield is disappointingly low. What are the most likely causes?

Low yield at this initial stage typically points to one of four factors: inadequate biomass preparation, suboptimal solvent choice, insufficient extraction conditions, or degradation.

-

Biomass Preparation: The solvent needs to physically access the cells containing the ophiocarpine.[5]

-

Problem: Inadequate grinding of the dried plant material. Large particles have a low surface-area-to-volume ratio, preventing efficient solvent penetration.[6]

-

Solution: Ensure the biomass is dried to a low moisture content (<10%) and finely ground to a consistent, small particle size (e.g., 40-60 mesh). This maximizes the surface area for solvent interaction.[6][7]

-

-

Solvent Selection: The principle of "like dissolves like" is paramount.[6]

-

Problem: Using a solvent with the wrong polarity. For instance, using a non-polar solvent like hexane will be ineffective at extracting the typically more polar alkaloid salts present in the plant.[8]

-

Solution: Alcohols like methanol or ethanol are excellent starting points as they can extract both free base and, to some extent, salt forms of alkaloids.[9][10] Often, aqueous-alcoholic mixtures (e.g., 70-80% ethanol) provide a good balance of polarity.

-

-

Extraction Conditions & Efficiency:

-

Problem: Insufficient extraction time or too few extraction cycles. A single, brief extraction is rarely exhaustive.[3][5]

-

Solution: Increase the extraction duration and/or perform multiple extraction cycles with fresh solvent on the same biomass.[3] Techniques like Soxhlet extraction, while traditional, ensure continuous extraction with fresh, hot solvent, which can be very efficient.[11] Modern methods like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) can significantly reduce time and solvent consumption while increasing efficiency.[9][12]

-

-

Analyte Degradation:

-

Problem: Ophiocarpine may be sensitive to high temperatures, prolonged exposure to light, or extreme pH levels.[3][13]

-

Solution: If using heat (e.g., reflux or Soxhlet), ensure the temperature does not exceed the stability limits of ophiocarpine. Conduct extractions in amber glassware or cover vessels with aluminum foil to protect against photodegradation.[3]

-

Workflow for Diagnosing Low Crude Yield

Caption: Troubleshooting Decision Tree for Low Crude Extract Yield.

Q2: My crude extract is a complex mixture full of chlorophyll and fats. How can I selectively isolate the alkaloids?

This is a classic challenge in natural product chemistry and is perfectly addressed by an Acid-Base Liquid-Liquid Extraction . This technique leverages the pH-dependent solubility of ophiocarpine to separate it from neutral and acidic impurities.[2][3]

-

The Principle:

-

Acidification: The crude extract (dissolved in a suitable organic solvent) is washed with an acidic aqueous solution (e.g., 1-5% HCl). The basic ophiocarpine is protonated and becomes a water-soluble salt, migrating to the aqueous layer. Neutral compounds like fats and chlorophyll remain in the organic layer, which is then discarded.

-

Basification: The acidic aqueous layer, now enriched with your alkaloid salt, is basified (e.g., with NH₄OH to pH 9-10). This deprotonates the ophiocarpine, converting it back to the water-insoluble free base.

-